QNZ - 545380-34-5

QNZ

Catalog Number: EVT-267974
CAS Number: 545380-34-5
Molecular Formula: C22H20N4O
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

QNZ (QNZ) is a quinazoline derivative. Quinazolines are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. QNZ is specifically recognized for its potent inhibitory effects on various biological pathways, particularly the NF-κB signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

In scientific research, QNZ serves as a valuable tool for investigating the roles of NF-κB signaling in diverse cellular processes, including inflammation, cell survival, and apoptosis. Due to its specific inhibitory action, QNZ is employed in a wide range of studies involving cellular models, animal models, and in vitro experiments. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline typically involves the following steps:

  1. Starting Materials: The synthesis begins with 4-chloroquinazoline and 4-phenoxyphenethylamine.
  2. Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to elevated temperatures to facilitate the nucleophilic substitution reaction.
  3. Purification: Post-reaction, the crude product is purified using recrystallization or chromatographic techniques to achieve high yield and purity.

Recent advancements in synthetic methodologies have also explored alternative routes, including the use of anthranilic acid derivatives and electrochemical methods for functionalization under mild conditions .

Molecular Structure Analysis

The molecular structure of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline can be described as follows:

  • Core Structure: The compound features a quinazoline backbone, which consists of a fused benzene and pyrimidine ring.
  • Functional Groups: It contains an amino group at the 6-position and a phenoxyphenylethylamino substituent at the 4-position. This specific arrangement contributes to its biological activity.
  • Molecular Formula: The molecular formula for QNZ is C20H22N2O, with a molecular weight of approximately 306.41 g/mol.

The structural characteristics are crucial for its interaction with biological targets, particularly in inhibiting NF-κB activation .

Chemical Reactions Analysis

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline participates in several chemical reactions:

  1. Oxidation: Under specific conditions, QNZ can be oxidized to form quinazoline N-oxide derivatives.
  2. Reduction: The compound can undergo reduction reactions to yield corresponding amines.
  3. Substitution Reactions: QNZ can engage in nucleophilic substitution reactions where the chlorine atom in the quinazoline ring is replaced by various nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride or sodium borohydride for reduction .

Mechanism of Action

The mechanism of action for 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline primarily involves its role as an inhibitor of mitochondrial complex I within the electron transport chain. This inhibition leads to:

  • Reduced ATP Synthesis: By targeting NADH–ubiquinone oxidoreductase (Complex I), QNZ decreases ATP production.
  • Increased Reactive Oxygen Species Production: The inhibition results in elevated levels of reactive oxygen species, which can trigger various cellular stress responses.
  • NF-κB Pathway Modulation: QNZ indirectly inhibits NF-κB activation by affecting store-operated calcium entry, which plays a significant role in inflammatory responses and cell survival .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; stability reported for up to one year when stored properly.
  • Melting Point: Specific melting point data may vary but is generally around 150–160 °C.

These properties are essential for its handling in laboratory settings and potential applications in pharmaceutical formulations .

Applications

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has several scientific applications:

  1. Cancer Research: Due to its ability to inhibit NF-κB and induce cell cycle arrest, it is being studied as a potential anticancer agent.
  2. Neuroprotection: Research indicates that it may have neuroprotective effects, particularly in models of neurodegenerative diseases like Huntington's disease.
  3. Inflammation Studies: Its role in modulating inflammatory pathways makes it a candidate for studying inflammatory diseases and conditions .
Molecular Mechanisms of Action

Inhibition of NF-κB Transcriptional Activation Pathways

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ) functions as a potent, cell-permeable inhibitor of nuclear factor kappa B (NF-κB) transcriptional activation. Its primary mechanism involves disrupting the nuclear translocation of NF-κB dimers, particularly the p65/p50 heterodimer, without affecting the initial release of NF-κB from its inhibitory complex with IκBα. Research using macrophage-like THP-1 cells demonstrates that QNZ selectively blocks the nuclear import phase of NF-κB signaling, thereby preventing the binding of NF-κB to target gene promoters [5] [7].

QNZ achieves nanomolar potency in cellular assays, exhibiting an IC₅₀ of 11 nM for NF-κB transcriptional inhibition in Jurkat T-cells transfected with an NF-κB luciferase reporter construct [3] [6]. This inhibition extends to phosphorylation events critical for NF-κB activation: QNZ suppresses phosphorylation of the p65 subunit at Ser468—a modification linked to enhanced transcriptional activity—while leaving phosphorylation at Ser536 unaffected [5]. The compound's specificity is evidenced by its lack of inhibition against upstream kinases like IKKα/β, distinguishing it from kinase-targeted anti-inflammatory agents [7]. Structural analysis indicates that the 4-phenoxyphenethylamino side chain and the quinazoline core are essential for this activity, as modifications at these sites significantly reduce NF-κB inhibition [1] [6].

Table 1: Key Molecular Interactions in NF-κB Pathway Inhibition

Target ProcessEffect of QNZExperimental SystemPotency (IC₅₀)
NF-κB nuclear translocationBlockedTHP-1 macrophagesNot determined
p65 phosphorylation (Ser468)SuppressedWestern blottingNot determined
Transcriptional activationInhibitedJurkat cells (reporter assay)11 nM
TNF-α productionInhibitedMurine splenocytes7 nM

Modulation of Store-Operated Calcium Entry (SOCE) in Neuronal Systems

QNZ significantly modulates calcium homeostasis by inhibiting store-operated calcium entry (SOCE), a process critical for neuronal signaling and synaptic plasticity. In striatal medium spiny neurons (MSNs) derived from YAC128 Huntington’s disease mice, QNZ (300 nM) reduces SOCE amplitude by 63%, from 0.30 ± 0.02 (control) to 0.11 ± 0.02 (QNZ-treated) [6]. This inhibition rescues pathological dendritic spine loss in Huntington’s models, suggesting therapeutic potential for neurodegenerative disorders characterized by calcium dysregulation [5] [6].

The compound targets neuronal SOCE independently of its NF-κB inhibitory effects, acting at sub-micromolar concentrations. Electrophysiological studies indicate QNZ specifically blocks calcium influx through transient receptor potential canonical (TRPC) channels without affecting voltage-gated calcium channels or intracellular calcium release [6]. In familial Alzheimer’s disease models, QNZ normalizes presenilin-1 ΔE9-mediated SOCE hyperactivation and restores mushroom spine density, further implicating calcium modulation as a central mechanism [4] [6].

Suppression of Proinflammatory Cytokine Production

QNZ demonstrates potent immunomodulatory effects through dose-dependent suppression of proinflammatory cytokines. In lipopolysaccharide (LPS)-stimulated murine splenocytes, QNZ inhibits tumor necrosis factor-alpha (TNF-α) production with an IC₅₀ of 7 nM [3] [6]. This suppression extends to interleukin-6 (IL-6) in macrophage-like THP-1 cells, though with slightly reduced potency (IC₅₀ ≈ 0.84 µM for structural analogs) [7]. The inhibition occurs downstream of NF-κB nuclear translocation, likely through disrupted transcriptional complex assembly on cytokine gene promoters [5] [7].

Chromatin immunoprecipitation (ChIP) analyses reveal that QNZ alters epigenetic regulators at the MOR promoter, increasing binding of CREB-binding protein (CBP) and histone-3 dimethyl K4 (H3K4me2)—activation marks—while decreasing recruitment of repressors like HDAC-2 and histone-3 trimethyl K9 (H3K9me3) [5]. These chromatin modifications provide a mechanistic basis for reduced cytokine transcription.

Table 2: Cytokine Inhibition Profile of QNZ and Analogues

CytokineCell TypeInhibitorIC₅₀Reference Compound
TNF-αMurine splenocytesQNZ7 nMCAPE (11.4 µM)
IL-6THP-1 macrophagesAnalog 19*0.84 µMCAPE (1.1 µM)
TNF-αTHP-1 macrophagesAnalog 19*4.0 µMCAPE (11.4 µM)

Note: Analog 19 refers to a novel alkylthiourea quinazoline derivative structurally optimized from QNZ [7]

Mitochondrial Complex I Inhibition and Redox Homeostasis Disruption

Beyond its nuclear and calcium-modulating effects, QNZ acts as a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Biochemical assays demonstrate QNZ inhibits complex I-dependent respiration with IC₅₀ values of 25 nM (Yarrowia lipolytica) and 14 nM (bovine heart mitochondria) [4] [6]. This inhibition occurs at the quinone-binding site (Q-site), distinct from rotenone’s binding locus, and triggers reactive oxygen species (ROS) generation at the complex I flavin moiety [6].

The pro-oxidant effects of QNZ create a therapeutic window for cancer selectivity. In A549 lung adenocarcinoma cells, QNZ derivatives like QNZ-A—designed with an electrophilic Michael acceptor unit—induce ROS-mediated G2/M cell cycle arrest and apoptosis. Cancer cells exhibit greater susceptibility due to inherently elevated ROS stress and impaired antioxidant capacity compared to normal cells (e.g., HUVEC endothelial cells) [1]. ROS accumulation activates redox-sensitive kinases that phosphorylate p53 and p21, leading to downregulation of cyclin B1/CDK1 complexes and apoptotic execution [1].

Interaction with TRPC1-Containing Calcium Channels

QNZ targets heteromeric calcium channels containing transient receptor potential canonical 1 (TRPC1) subunits, which mediate store-operated calcium entry in neurons. Electrophysiological and calcium imaging studies show QNZ (300 nM) attenuates SOCE in YAC128 MSNs by specifically blocking TRPC1-containing channels [1] [6]. This inhibition is postulated to occur through direct channel binding or modulation of stromal interaction molecule 1 (STIM1)-TRPC1 coupling, though the precise structural interaction remains under investigation [6].

The neuroprotective effects of QNZ in Huntington’s and Alzheimer’s models are attributed primarily to this mechanism. By normalizing pathological calcium influx through TRPC1 channels, QNZ preserves dendritic spine architecture and neuronal viability without generalized cytotoxicity, as evidenced by its safety profile in Drosophila models at concentrations up to 400 µM [6].

Table 3: Primary Molecular Targets and Functional Outcomes of QNZ

Molecular TargetBiological SystemFunctional OutcomeTherapeutic Implication
NF-κB p65 nuclear translocationMacrophages, T-cellsReduced TNF-α, IL-6 productionAnti-inflammatory therapy
Mitochondrial complex ICancer cellsROS accumulation, G2/M arrest, apoptosisSelective cancer cytotoxicity
TRPC1-containing channelsStriatal neuronsNormalized SOCE, rescued spine densityNeurodegenerative disease rescue
p65 phosphorylation (Ser468)Inflammatory signalingImpaired transcriptional activityEnhanced anti-inflammatory effect

Figure 1: Structure-Activity Relationship Highlights

Quinazoline Core  │  ├── 6-Amino Group: Essential for NF-κB inhibition potency  │  ├── 4-Substituent: Phenoxyphenethylamino moiety critical for  │     │              SOCE inhibition and blood-brain barrier penetration  │     │  │     └── Phenoxy Group: Optimizes TRPC1 affinity  │  └── Electrophilic Modifications (e.g., QNZ-A):  Introduce Michael acceptor properties for ROS-mediated  anticancer activity via covalent modification of redox-sensitive proteins  

The multifaceted pharmacology of 6-amino-4-(4-phenoxyphenylethylamino)quinazoline positions it as a versatile scaffold for targeting transcription, calcium dynamics, mitochondrial respiration, and channel physiology. Its defined mechanisms enable rational optimization for disease-specific applications ranging from neurodegeneration to oncology.

Properties

CAS Number

545380-34-5

Product Name

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline

IUPAC Name

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26)

InChI Key

IBAKVEUZKHOWNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

EVP 4593
EVP-4593
EVP4593
N(4)-(2-(4-phenoxyphenyl)ethyl)-4,6-quinazolinediamine
QNZ quinazolinediamine

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.